Acetophenone oxime

Descripción general

Descripción

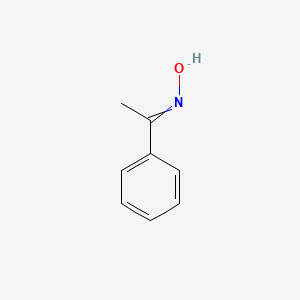

Acetophenone oxime is an organic compound with the molecular formula C8H9NO. It is a derivative of acetophenone, where the carbonyl group is converted into an oxime group (-C=N-OH). This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetophenone oxime is typically synthesized by reacting acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate and ethanol. The reaction involves the following steps :

- Dissolve acetophenone (1.2 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

- Add hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (0.82 g, 10 mmol), which should already be dissolved in 15 mL of warm water, to the flask.

- Heat the mixture under reflux on a water bath for 20 minutes.

- Quickly filter the hot solution through a fluted filter paper.

- Cool the filtrate in an ice bath to collect the crystalline oxime (a white crystalline solid).

- Filter the crystals under vacuum, wash with a small volume of cold 50% ethanol, and dry them on the filter with suction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the reaction conditions may be optimized to reduce reaction time and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Acetophenone oxime undergoes various chemical reactions, including:

Beckmann Rearrangement: This reaction converts this compound into N-phenylacetamide using acid catalysts such as sulfuric acid or zeolites.

Hydrolysis: This compound can be hydrolyzed back to acetophenone and hydroxylamine under acidic conditions.

Common Reagents and Conditions

Beckmann Rearrangement: Acid catalysts like sulfuric acid, zeolites, or silicalite-N are commonly used.

Hydrolysis: Moderately concentrated aqueous acids are used for hydrolysis.

Major Products Formed

Beckmann Rearrangement: N-phenylacetamide.

Hydrolysis: Acetophenone and hydroxylamine.

Aplicaciones Científicas De Investigación

Acetophenone oxime has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Catalysis: This compound acts as a ligand in transition-metal complex catalyst chemistry.

Antioxidant: It functions as an antioxidant and radical scavenger in the textile, plastic, paint, detergent, and rubber industries.

Mecanismo De Acción

The mechanism of action of acetophenone oxime in the Beckmann rearrangement involves the N-protonation of the oxime group on the acid sites of the catalyst. This leads to the formation of a nitrilium ion, followed by solvolysis to an imidate and subsequent tautomerization to the amide . The molecular targets and pathways involved include the acid sites of zeolites or other catalysts, which facilitate the rearrangement reaction.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanone oxime: Undergoes Beckmann rearrangement to form ε-caprolactam, a precursor for Nylon 6.

Cyclododecanone oxime: Converts to ω-laurolactam, used in the production of Nylon 12.

Uniqueness

Acetophenone oxime is unique due to its specific structure and reactivity, which allows it to form N-phenylacetamide through the Beckmann rearrangement. This distinguishes it from other oximes like cyclohexanone oxime and cyclododecanone oxime, which form different lactams used in polymer production .

Actividad Biológica

Acetophenone oxime, a derivative of acetophenone, has garnered attention in scientific research due to its diverse biological activities. This article aims to present a comprehensive overview of the biological effects, mechanisms, and potential applications of this compound, supported by relevant studies and research findings.

Chemical Structure and Properties

This compound possesses the chemical structure , characterized by the presence of an oxime functional group (-C=N-OH) attached to the acetophenone backbone. This structural feature is pivotal in its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits bactericidal and fungicidal properties, making it a candidate for developing new antimicrobial agents. For instance, in a review of biologically active oxime ethers, this compound was highlighted for its potential effectiveness against strains such as Candida albicans and Staphylococcus aureus .

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Fungicidal | 0.004 µg/mL |

| Staphylococcus aureus | Bactericidal | 0.06 µg/mL |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study examining the compound's effects on cancer cell lines revealed its ability to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Oxidative Stress Modulation : this compound has been shown to influence oxidative stress levels in cells, potentially protecting against oxidative damage.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction : The compound has been identified as a selective agonist for sphingosine-1-phosphate receptors (S1P), which play crucial roles in immune responses and cellular signaling .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.

Study 2: Cancer Cell Line Analysis

In vitro studies on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The compound triggered apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.

Propiedades

IUPAC Name |

N-(1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRZXQVBKRYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-91-2 | |

| Record name | Acetophenonoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is Ethanone, 1-phenyl-, oxime relevant in the context of biomass pyrolysis?

A: While identified as a constituent in the pyrolysis products of both cotton stalk [] and Eucalyptus urograndis wood [], Ethanone, 1-phenyl-, oxime is present in relatively small amounts. Its significance lies not in its abundance but in its potential implications. This compound, alongside other volatiles, contributes to the overall profile of emissions from biomass pyrolysis. Understanding the composition of these emissions is crucial for assessing potential environmental impacts and exploring potential applications of the pyrolysis byproducts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.